3-PHENYLHEPTAMETHYLTRISILOXANE

描述

Fundamental Principles of Organosilicon Chemistry and Trisiloxane Architecture

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. wikipedia.org In the vast majority of these compounds, silicon is tetravalent, forming four single bonds in a tetrahedral geometry. wikipedia.org The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon (C-C) bond. wikipedia.org Furthermore, due to the difference in electronegativity between silicon (1.90) and carbon (2.55), the C-Si bond is polarized towards the carbon atom. wikipedia.org

The fundamental structure of a siloxane is a chain of alternating silicon and oxygen atoms (Si-O-Si). The Si-O bond is significantly strong and flexible, which contributes to the high thermal stability and low glass transition temperatures of siloxane polymers. mdpi.com

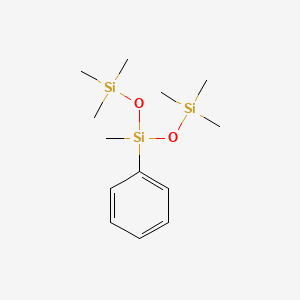

A trisiloxane specifically refers to a molecule with a three-silicon-atom backbone linked by oxygen atoms (Si-O-Si-O-Si). atamanchemicals.com Organic groups are attached to these silicon atoms. In the case of 3-Phenylheptamethyltrisiloxane, the backbone is decorated with seven methyl (-CH₃) groups and one phenyl (-C₆H₅) group. This specific arrangement, with the hydrophobic methyl groups and the bulky, aromatic phenyl group, dictates its distinct physical and chemical properties. atamanchemicals.comvulcanchem.com

Historical Context and Evolution of Phenyl-Modified Siloxane Compounds

The journey into organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound. paint.orgwikipedia.org However, it was the extensive work by Professor Frederic Stanley Kipping in the early 20th century that laid the groundwork for the field. Kipping, who used Grignard reagents to create alkyl and aryl silanes, coined the term "silicone" in 1904 to describe compounds with the empirical formula R₂SiO, which he noted was analogous to ketones (R₂CO). paint.orgwikipedia.org

The initial focus was on polydimethylsiloxanes, which became commercially important for their stability and water-repellent properties. wikipedia.org The evolution towards phenyl-modified siloxanes was driven by the need for materials with even greater performance capabilities. Researchers discovered that replacing some of the methyl groups with phenyl groups significantly enhanced thermal stability and oxidation resistance. paint.orgmdpi.com This modification also increases the refractive index of the material, a crucial property for optical applications. nih.govmdpi.com This led to the development of a wide range of phenyl-containing silicones, including fluids, elastomers, and resins, tailored for specialized industrial uses. paint.orgmdpi.com

Overview of Research Significance for this compound in Advanced Chemical Sciences

This compound (CAS Number 546-44-1) is a specific molecule that embodies the advanced properties conferred by phenyl substitution. fluorochem.co.uktnjchem.com As a low molecular weight, well-defined compound, it serves as a valuable component in the formulation of advanced materials and as a model for studying the behavior of more complex phenyl-siloxane systems.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 546-44-1 fluorochem.co.uktnjchem.com |

| Molecular Formula | C₁₃H₂₆O₂Si₃ fluorochem.co.ukdakenchem.com |

| Molecular Weight | 298.60 g/mol fluorochem.co.uk |

| Physical State | Liquid fluorochem.co.uk |

| Boiling Point | 95°C at 5 mmHg fluorochem.co.uk |

| Melting Point | -56°C fluorochem.co.uk |

| Relative Density | 0.909 g/cm³ fluorochem.co.uk |

The research significance of this compound lies primarily in its application as a functional additive. The presence of the phenyl group on the trisiloxane backbone provides a high refractive index and enhanced thermal stability. nih.govmdpi.com These properties are highly sought after in the formulation of materials for the electronics and optics industries, such as optical gels for LED packaging and specialty inks. mdpi.comresearchgate.netgoogle.com For instance, phenyl-modified silicones are used in oil-based inkjet inks to improve performance characteristics. google.com

Furthermore, research into phenyl-substituted siloxanes demonstrates their ability to increase the thermal decomposition temperature of materials. nih.govmdpi.com The introduction of a phenyl group can raise the glass transition temperature and improve stability under UV irradiation, making materials more durable for optical applications. mdpi.comrsc.org As a distinct chemical entity, this compound is used in research and development to create advanced functional materials that require a precise balance of fluidity, optical clarity, and thermal resistance. dakenchem.com

Structure

3D Structure

属性

IUPAC Name |

trimethyl-(methyl-phenyl-trimethylsilyloxysilyl)oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNATTZRLLOIKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42557-11-9 | |

| Record name | Methylphenylsilanediol homopolymer, SRU, trimethylsilyl-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50203029 | |

| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-44-1 | |

| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Phenylheptamethyltrisiloxane and Analogous Phenyltrisiloxanes

Catalytic Hydrosilylation as a Primary Synthetic Route

Catalytic hydrosilylation is a cornerstone reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double bond. For the synthesis of 3-PHENYLHEPTAMETHYLTRISILOXANE, this involves the reaction of a phenyl-substituted alkene with heptamethyltrisiloxane. The efficiency and selectivity of this process are critically dependent on the catalyst system employed. Platinum-based catalysts, most notably Karstedt's catalyst, have historically dominated the field due to their high activity. mdpi.com However, ongoing research focuses on optimizing these systems and exploring viable alternatives to enhance efficiency, reduce costs, and improve catalyst stability.

Optimization of Catalyst Systems for Selective C-Si Bond Formation

The selective formation of the desired C-Si bond without competing side reactions, such as isomerization of the alkene or dehydrogenative silylation, is a primary objective in the synthesis of phenyltrisiloxanes. This necessitates a deep understanding of the catalyst's mechanistic behavior and the exploration of a diverse range of catalytic systems.

Karstedt's catalyst, a platinum(0) complex with divinyltetramethyldisiloxane ligands, is renowned for its high catalytic activity in hydrosilylation reactions. matthey.com The generally accepted mechanism for this reaction is the Chalk-Harrod mechanism. researchgate.net This mechanism postulates an oxidative addition of the Si-H bond of the trisiloxane to the platinum(0) center, forming a platinum(II) hydride-silyl intermediate. Subsequent coordination of the phenyl-substituted alkene to this intermediate, followed by migratory insertion of the alkene into the Pt-H bond, leads to a platinum(II) alkyl-silyl species. The final step involves reductive elimination, which forms the desired C-Si bond and regenerates the active platinum(0) catalyst.

Recent mechanistic studies have provided deeper insights into the intricacies of this process. It is understood that the catalytically active species is often a coordinatively unsaturated platinum(0) complex. The reaction kinetics can be influenced by the concentration of both the catalyst and the reactants. The formation of an active form of the catalyst, a Pt complex with the alkenyl functional group, at the beginning of the curing process can lead to autocatalytic behavior. researchgate.net Inhibitors are often added to control the catalytic activity and extend the pot life of the reaction mixture by forming inert platinum(0) complexes that dissociate at the desired reaction temperature. researchgate.net

Detailed mechanistic investigations specific to trisiloxane synthesis focus on understanding the influence of the siloxane backbone on the electronic and steric environment of the platinum center. The nature of the substituents on both the silicon hydride and the alkene can significantly impact the rates of the individual steps in the catalytic cycle. For instance, the presence of bulky groups may hinder the coordination of the reactants, while electron-withdrawing or -donating groups can modulate the reactivity of the Si-H and C=C bonds.

While platinum catalysts are highly effective, their high cost and potential for product contamination have driven the exploration of alternative catalysts. Other platinum-group metals, including rhodium (Rh), ruthenium (Ru), and palladium (Pd), have shown promise in catalyzing hydrosilylation reactions.

Rhodium catalysts , for example, are known to be highly active and can offer different selectivity profiles compared to platinum. researchgate.net Specific rhodium complexes have been investigated for the hydrosilylation of various olefins, demonstrating their potential as viable alternatives.

Ruthenium catalysts have also been explored, with some ruthenium complexes exhibiting good catalytic activity in the hydrogenation of phenylacetylene, a reaction mechanistically related to hydrosilylation. researchgate.net Bimetallic ruthenium-platinum nanoparticles have shown synergistic effects, leading to enhanced catalytic activity. researchgate.net

Palladium catalysts , often used in cross-coupling reactions, have also been investigated for hydrosilylation, although they are generally less active than their platinum counterparts for this specific transformation. Trimetallic nanoparticles containing palladium, platinum, and ruthenium have been synthesized and show enhanced peroxidase-like activity, suggesting potential for novel catalytic applications. nih.gov

| Catalyst Type | Metal | Key Advantages | Key Disadvantages |

| Karstedt's Catalyst | Platinum | High activity, well-established | High cost, potential for side reactions |

| Wilkinson's Catalyst | Rhodium | High activity, different selectivity | High cost |

| Grubbs' Catalyst | Ruthenium | Tolerant to various functional groups | Generally lower activity for hydrosilylation |

| Palladium Complexes | Palladium | Readily available | Generally lower activity than platinum |

Kinetic and Thermodynamic Parameters Governing Hydrosilylation Efficiency

The efficiency of the hydrosilylation reaction is governed by a combination of kinetic and thermodynamic factors. Understanding these parameters is crucial for optimizing reaction conditions to maximize yield and minimize reaction times.

Traditionally, hydrosilylation reactions are carried out using conventional heating methods, such as oil baths or heating mantles. However, microwave irradiation has emerged as an alternative heating technique that can, in some cases, offer significant advantages.

Microwave heating directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in significantly reduced reaction times and potentially improved yields. For instance, in the synthesis of phenyl-1H-pyrazoles, microwave-assisted organic synthesis (MAOS) dramatically reduced the reaction time from hours to minutes and improved the yields compared to conventional heating. nih.gov

However, the effect of microwave irradiation on hydrosilylation kinetics is not always straightforward. One study on the hydrosilylation of hydride-capped silicon nanocrystals found that microwave heating had no evident acceleration effect on the reaction rate compared to conventional thermal heating. researchgate.net This suggests that the benefits of microwave heating may be system-dependent.

| Heating Method | Typical Reaction Time | Yield | Energy Efficiency | Key Considerations |

| Conventional Heating | Hours | Good to Excellent | Lower | Slower heating, potential for temperature gradients |

| Microwave Irradiation | Minutes to Hours | Potentially Higher | Higher | System-dependent effects, requires specialized equipment |

Design and Synthesis of Functionalized Siloxane Precursors for Phenyltrisiloxane Derivatives

The versatility of phenyltrisiloxanes can be greatly expanded by introducing various functional groups into the siloxane precursor. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications. The design of these functionalized precursors is a key aspect of modern organosilicon chemistry.

The synthesis of functionalized siloxane precursors often involves multi-step reaction sequences. For example, starting from readily available chlorosilanes, a variety of functional groups can be introduced through nucleophilic substitution reactions. Subsequent hydrolysis and condensation reactions can then be used to construct the desired trisiloxane backbone.

Another approach involves the hydrosilylation of a functionalized alkene with a Si-H containing siloxane. This allows for the direct incorporation of functionalities such as esters, ethers, amides, and nitriles into the siloxane structure. rsc.org The choice of the functional group and the linker connecting it to the siloxane backbone can significantly influence the properties of the final phenyltrisiloxane derivative.

The development of novel organosilicon precursors is an active area of research, with a focus on creating building blocks that enable the efficient and controlled synthesis of complex and highly functionalized siloxane materials.

Novel Approaches for Silicon-Carbon Bond Formation in Trisiloxane Scaffolds

The formation of a stable silicon-carbon (Si-C) bond is a cornerstone of organosilicon chemistry, enabling the synthesis of a vast array of materials with tailored properties. In the context of this compound and its analogs, the strategic introduction of a phenyl group onto the trisiloxane backbone is the key synthetic challenge. Traditional methods often require harsh conditions, limiting their scope and efficiency. Consequently, modern research focuses on developing novel, milder, and more selective methodologies for constructing the Si-phenyl bond within these complex scaffolds.

Grignard-Type Reactions and Related Organometallic Coupling Strategies

The Grignard reaction, discovered by Victor Grignard in 1900, remains a fundamental and versatile tool for creating carbon-carbon and carbon-heteroatom bonds. mnstate.edulibretexts.org Its application in organosilane synthesis was pioneered by F. Stanley Kipping and continues to be a viable strategy for forming Si-C bonds. gelest.com The core of this methodology involves the reaction of a Grignard reagent (R-MgX) with a suitable silicon electrophile, typically a chlorosilane or an alkoxysilane.

In the synthesis of a phenyltrisiloxane, the key step would involve the nucleophilic attack of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), on a trisiloxane substrate bearing a reactive leaving group. For instance, reacting PhMgBr with a precursor like 3-chloroheptamethyltrisiloxane would result in the displacement of the chloride ion and the formation of the desired Si-phenyl bond.

The general reaction is as follows: (CH₃)₃Si-O-Si(CH₃)(Cl)-O-Si(CH₃)₃ + C₆H₅MgBr → (CH₃)₃Si-O-Si(CH₃)(C₆H₅)-O-Si(CH₃)₃ + MgBrCl

The reactivity of the Grignard reagent is paramount; it acts as a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the phenyl group. leah4sci.com The choice of solvent is critical, with anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being standard, as they stabilize the Grignard reagent and are not protic, which would otherwise destroy the reagent. leah4sci.com While chlorosilanes are highly reactive substrates, alkoxysilanes (e.g., methoxy (B1213986) or ethoxy derivatives) can also be used, offering different reactivity profiles and potentially milder reaction conditions. gelest.com

| Organometallic Reagent | Trisiloxane Substrate | Typical Solvent | Key Feature |

| Phenylmagnesium Bromide | 3-Chloroheptamethyltrisiloxane | Diethyl Ether | Classic Grignard; high reactivity. |

| Phenylmagnesium Chloride | 3-Chloroheptamethyltrisiloxane | Tetrahydrofuran (THF) | Often used for less reactive halides. |

| Phenyllithium | 3-Methoxyheptamethyltrisiloxane | Diethyl Ether/Hexane | Higher reactivity than Grignard reagents. |

| Phenylzinc Chloride | 3-Iodoheptamethyltrisiloxane | Tetrahydrofuran (THF) | Lower basicity, higher functional group tolerance. |

This table presents plausible reaction components for the synthesis of this compound via organometallic coupling strategies.

Palladium-Catalyzed Cross-Coupling Reactions Involving Phenyl Moieties

Over the past five decades, palladium-catalyzed cross-coupling reactions have transformed the landscape of chemical synthesis, providing powerful methods for constructing C-C and C-heteroatom bonds. nih.gov These reactions have emerged as robust alternatives to traditional organometallic methods for Si-C bond formation, often proceeding under milder conditions with greater functional group tolerance.

A prominent example is the Hiyama cross-coupling, which involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source. nih.gov In the context of phenyltrisiloxanes, this could involve coupling a trisiloxane bearing a reactive group (e.g., a Si-H or Si-OR bond) with an aryl halide like iodobenzene. The key to this reaction is the activation of the silicon compound to facilitate the crucial transmetalation step in the catalytic cycle. nih.gov

Recent advancements have led to fluoride-free activation methods, broadening the scope and applicability of these couplings. nih.gov The development of polymer-supported silicon transfer agents also allows for the direct use of highly reactive organolithium reagents in palladium-catalyzed cross-couplings, simplifying purification and catalyst recycling. nih.gov Another innovative approach involves the denitrative cross-coupling of nitroarenes with disilanes, which avoids the need for pre-functionalized aryl halides. rsc.org

The general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., C₆H₅-I).

Transmetalation: The organotrisiloxane transfers its phenyl group to the palladium center.

Reductive Elimination: The desired phenyl-trisiloxane product is formed, and the palladium(0) catalyst is regenerated.

| Catalyst System | Coupling Partners | Activator/Additive | Key Advantage |

| Pd(PPh₃)₄ | Hydridotrisiloxane + Iodobenzene | TBAF (Tetrabutylammonium fluoride) | Classic Hiyama conditions. |

| PdCl₂(dppf) | Alkoxytrisiloxane + Bromobenzene | KOSiMe₃ | Fluoride-free activation. nih.gov |

| PdCl₂ / dpca | Phenylsiliconate + Iodopyridine | CuI | Mediated by a siloxane transfer agent. nih.gov |

| Pd(OAc)₂ / SPhos | Nitrobenzene + Hexamethyldisilane | K₂CO₃ | Avoids use of aryl halides. |

This table summarizes various palladium-catalyzed systems that could be adapted for the synthesis of phenyl-substituted trisiloxanes.

Separation and Purification Strategies for High-Purity this compound

The synthesis of organosilicon compounds like this compound rarely yields a single, pure product. The reaction mixtures are often complex, containing unreacted starting materials, catalytic residues, and a variety of by-products. These by-products can include oligomers of different lengths (e.g., disiloxanes, tetrasiloxanes) and isomers. Achieving high purity is therefore a critical step, necessitating advanced separation and purification techniques.

Chromatographic Techniques for Resolution of Oligomeric Mixtures and By-products

Chromatography is a powerful and versatile technique for separating complex mixtures based on the differential distribution of components between a stationary phase and a mobile phase. nih.gov For oligomeric siloxane mixtures, liquid chromatography is particularly effective.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of non-volatile siloxane oligomers. iaea.org Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., octadecylsiloxane-bonded silica (B1680970), C18) and the mobile phase is polar. In this setup, separation is driven by the hydrophobic interactions between the siloxane's organic substituents (methyl and phenyl groups) and the stationary phase. nih.gov More hydrophobic molecules, or those with larger nonpolar surface areas, are retained longer on the column.

Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to effectively resolve complex mixtures of siloxanes with varying chain lengths and polarities. nih.govnih.gov For example, a gradient of water-methanol or acetone-methanol/water can be used to elute a range of linear and cyclic siloxane species. iaea.orgnih.gov The separated components can be identified using online detectors, with mass spectrometry (LC-MS) being particularly useful for determining the precise molecular weight and structure of each oligomer. nih.gov

Preparative-scale HPLC can be used to isolate multigram quantities of a specific, discrete oligomer from a disperse parent mixture, enabling access to high-purity materials. nih.goviaea.org

| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Separation Principle |

| Reversed-Phase HPLC | Octadecylsiloxane silica (C18) | Methanol (B129727)/Water or Acetonitrile (B52724)/Toluene Gradient | Differential hydrophobic interactions. nih.govnih.gov |

| Normal-Phase HPLC | Silica Gel | Hexanes/Ethyl Acetate Gradient | Adsorption based on polarity differences. nih.gov |

| Gel Permeation Chromatography (GPC) | Porous Polymer Gel | Tetrahydrofuran (THF) or Toluene | Separation based on molecular size (hydrodynamic volume). |

| Column Chromatography | Silica or Alumina | Solvent Gradient (e.g., Hexane to Ethyl Acetate) | Adsorption; suitable for large-scale, lower-resolution purification. ijirmps.org |

This table compares different chromatographic techniques applicable to the purification of this compound and related compounds.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 3 Phenylheptamethyltrisiloxane

Thermal and Thermo-Oxidative Degradation Phenomena

The stability of 3-phenylheptamethyltrisiloxane at elevated temperatures is a key characteristic, largely influenced by the presence of the phenyl group. In general, the substitution of methyl groups with phenyl groups in polysiloxanes enhances their thermal stability. researchgate.netgla.ac.uk The degradation of this compound can proceed through different mechanisms depending on the presence of oxygen.

Analysis of Si-O-Si Bond Rearrangements under High Temperature Conditions

Under inert atmospheric conditions, the thermal degradation of siloxanes primarily involves the rearrangement of the siloxane backbone. This process, often initiated at temperatures above 350-400°C for phenyl-substituted siloxanes, leads to the formation of volatile cyclic siloxanes. researchgate.net The degradation is thought to proceed via an "unzipping" or "back-biting" mechanism where the siloxane chain attacks itself, leading to the cleavage of Si-O-Si bonds and the formation of thermodynamically stable cyclic oligomers. mdpi.com For this compound, this would likely result in a mixture of cyclic siloxanes, with the distribution of products depending on the specific bond cleavage probabilities. The major non-volatile products are typically a complex mixture of higher molecular weight siloxane oligomers. bohrium.com

Pathways of Free-Radical Generation and Subsequent Cross-linking Reactions Involving Methyl Groups

In the presence of oxygen, the thermo-oxidative degradation of this compound becomes more complex and can occur at lower temperatures compared to thermal degradation in an inert atmosphere. The process is initiated by the formation of free radicals, primarily through the homolytic cleavage of Si-C and C-H bonds in the methyl and phenyl groups. gelest.com

The initial steps involve the abstraction of a hydrogen atom from a methyl group by an oxygen molecule, forming a silylmethyl radical (•CH2-Si) and a hydroperoxy radical (HOO•). These reactive species can then participate in a cascade of reactions, including:

Oxidation of Methyl Groups: The silylmethyl radicals can react further with oxygen to form peroxyl radicals, which can then lead to the formation of formaldehyde, water, and silanol (B1196071) (Si-OH) groups. gelest.com

Cross-linking: The free radicals can also lead to cross-linking reactions between adjacent trisiloxane molecules. This occurs through the combination of silylmethyl radicals or their reaction with other sites on the siloxane chain, resulting in the formation of a three-dimensional network. This process increases the viscosity and can eventually lead to the formation of a solid gel. nih.gov

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

The hydrolytic stability of this compound is a critical factor in its application in aqueous or humid environments. The Si-O-Si bonds in the siloxane backbone are susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.

Catalysis of Siloxane Hydrolysis by Acidic and Basic Media

The hydrolysis of siloxanes is generally slow at neutral pH but is significantly accelerated in the presence of acids or bases. mdpi.com

Acid Catalysis: Under acidic conditions, the hydrolysis is initiated by the protonation of the oxygen atom in the Si-O-Si bond, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. researchgate.net This mechanism typically leads to a more random cleavage of the siloxane bonds. The rate of hydrolysis is dependent on the concentration of the acid and the temperature. nih.gov

Base Catalysis: In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom. mdpi.com This process can lead to a more ordered cleavage of the siloxane bonds, often starting from the end of the chain. The rate of base-catalyzed hydrolysis is also dependent on the pH and temperature.

The general trend for the rate of hydrolysis of alkoxysilanes, which is analogous to the cleavage of the Si-O-Si bond, is minimal at a neutral pH and increases significantly in both acidic and basic conditions.

Elucidation of Hydrolysis Product Formation and Intermediates

The hydrolysis of this compound results in the cleavage of the trisiloxane chain into smaller silanol-terminated species. The complete hydrolysis would ultimately yield phenyl- and methyl-substituted silanols. For example, the initial hydrolysis of one of the Si-O-Si bonds could lead to the formation of a disiloxane (B77578) and a monosilanol.

Table 1: Potential Hydrolysis Products of this compound

| Reactant | Hydrolysis Condition | Potential Intermediates | Final Products (Complete Hydrolysis) |

| This compound | Acidic or Basic | Phenyl(methyl)silanediol, Trimethylsilanol, Dimethylphenylsilanol | Phenylsilanetriol, Methylsilanetriol, Trimethylsilanol |

The identification and quantification of these intermediates and final products are typically achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) and Fourier-transform infrared (FTIR) spectroscopy. nih.govunavarra.es ²⁹Si NMR is particularly powerful for identifying the different siloxane and silanol species present in the reaction mixture. researchgate.net

Advanced Catalyzed Reactions of Phenyl-Substituted Trisiloxanes

Beyond degradation reactions, phenyl-substituted trisiloxanes can undergo a variety of catalyzed reactions to introduce new functionalities or to create more complex molecular architectures. A notable example is the Piers-Rubinsztajn reaction, which involves the B(C₆F₅)₃-catalyzed reaction of a hydrosilane with an alkoxysilane to form a new Si-O-Si bond. mdpi.com

While this compound does not possess a hydrosilane (Si-H) or an alkoxysilane (Si-OR) group, analogous reactions on functionalized phenyl-substituted trisiloxanes can be envisioned. For instance, if a methyl group were replaced with a hydrido (H) or an alkoxy (OR) group, the molecule could participate in such catalyzed reactions. These types of transformations are instrumental in the synthesis of well-defined, functional silicone materials under mild conditions. mdpi.com

Other catalyzed reactions involving phenyl-substituted siloxanes include hydrosilylation, where a Si-H bond adds across a double or triple bond, and various cross-linking reactions initiated by catalysts to form silicone elastomers and resins. researchgate.net The specific reactivity of this compound in these advanced catalyzed reactions would depend on the introduction of suitable reactive functional groups onto the molecule.

Lewis Acid Catalysis: Formation and Reactivity of Trisilyloxonium Intermediates

The interaction of this compound with strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), is a key area of investigation. These reactions are central to understanding the synthesis of more complex siloxane structures. researchgate.net The initial step in this catalytic process involves the coordination of the Lewis acid to a lone pair of electrons on one of the oxygen atoms of the trisiloxane backbone. This coordination activates the siloxane bond, making it susceptible to nucleophilic attack.

This activation leads to the formation of a highly reactive trisilyloxonium ion intermediate. The formation of such intermediates is a critical step in what is known as the Piers-Rubinsztajn reaction, a versatile method for forming siloxane bonds. mdpi.com In the context of this compound, the presence of the phenyl group can influence the stability and subsequent reactivity of this intermediate.

The reactivity of the trisilyloxonium intermediate is multifaceted. It can undergo rearrangement, cleavage, or reaction with other silicon-containing species. For instance, in the presence of a hydrosilane, the intermediate can facilitate hydride transfer, leading to the formation of new Si-O bonds and the generation of a hydrocarbon byproduct. The general mechanism of such Lewis acid-catalyzed reactions provides a framework for synthesizing a wide array of siloxane polymers with controlled architectures. researchgate.net

| Catalyst | Intermediate Species | Subsequent Reactivity |

| Tris(pentafluorophenyl)borane | Trisilyloxonium ion | Rearrangement, Cleavage, Hydride Transfer |

| Other strong Lewis acids | Activated siloxane complex | Polymerization, Cross-linking |

Study of Disproportionation and Metathetic Pathways in Hydrosilylation Systems

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in silicon chemistry. When this compound is involved in hydrosilylation systems, either as a substrate or a component of the reaction medium, complex reaction pathways, including disproportionation and metathesis, can be observed.

Disproportionation reactions in the context of hydrosilylation involving phenyl-substituted siloxanes can lead to a redistribution of substituents on the silicon atoms. This process can be influenced by the catalyst used, with certain transition metal catalysts promoting the exchange of phenyl and methyl groups, or other substituents, between siloxane molecules. While specific studies on this compound are not abundant, the general behavior of phenyl-hydrosilanes in the presence of certain catalysts indicates a propensity for such rearrangements. nih.gov

Metathesis, another significant pathway, involves the cleavage and reformation of Si-O bonds, leading to a redistribution of siloxane units. This can result in the formation of cyclic siloxanes or linear polymers with different chain lengths. The "Chojnowski metathesis" is a known process where such scrambling of siloxane chains can occur, particularly in the presence of certain catalysts. dntb.gov.ua For this compound, this could lead to the formation of various other phenyl- and methyl-substituted siloxanes.

| Reaction Pathway | Description | Potential Products |

| Disproportionation | Redistribution of substituents on silicon atoms. | Phenyl and methyl group exchanged siloxanes. |

| Metathesis | Cleavage and reformation of Si-O bonds. | Cyclic siloxanes, linear siloxanes of varying lengths. |

Involvement of the Phenyl Group in Oxidative Addition Reactions with Transition Metal Complexes

The phenyl group in this compound plays a crucial role in its interactions with transition metal complexes, particularly in oxidative addition reactions. Oxidative addition is a key elementary step in many catalytic cycles, where a metal center with a low oxidation state inserts into a chemical bond. wikipedia.org

In the case of this compound, the Si-C(phenyl) bond can be a site for oxidative addition. Transition metal complexes, especially those of palladium and platinum, are known to catalyze the cleavage of Si-C bonds. nih.gov The mechanism is believed to proceed through the coordination of the metal to the silicon or the phenyl group, followed by the insertion of the metal into the Si-C bond. This process results in an increase in the oxidation state and coordination number of the metal.

The electronic properties of the phenyl group can influence the rate and feasibility of this oxidative addition. Electron-donating or -withdrawing substituents on the phenyl ring could modulate the reactivity of the Si-C bond towards the metal center. While detailed kinetic studies on this compound itself are limited, analogies can be drawn from studies on the oxidative addition of aryl silanes to transition metal centers. umb.edu These reactions are fundamental to processes like cross-coupling and the synthesis of organosilicon compounds.

| Transition Metal | Reaction Type | Mechanistic Feature |

| Palladium(0) | Oxidative Addition | Insertion into Si-C(phenyl) bond. |

| Platinum(0) | Oxidative Addition | Formation of a silyl-metal-aryl complex. |

Sophisticated Spectroscopic Characterization and Advanced Analytical Methodologies for 3 Phenylheptamethyltrisiloxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-phenylheptamethyltrisiloxane, offering detailed information about the hydrogen, carbon, and silicon atomic environments within the molecule.

High-resolution ¹H NMR spectroscopy provides a quantitative and qualitative assessment of the different proton environments in this compound. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the methyl groups attached to the silicon atoms.

The protons on the phenyl ring typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.6 ppm researchgate.netchemicalbook.com. This region's complexity arises from the spin-spin coupling between the ortho, meta, and para protons. The exact chemical shifts are influenced by the electron-donating or withdrawing nature of the silyl (B83357) group.

The methyl protons attached to the silicon atoms are observed in the upfield region of the spectrum, typically between δ 0.0 and 0.5 ppm researchgate.netreutlingen-university.de. Due to the different chemical environments of the methyl groups in the trisiloxane chain—specifically, those on the terminal silicon atoms versus the central silicon atom—slight variations in their chemical shifts can be expected. The seven methyl groups result in distinct signals, with their integration values corresponding to the number of protons in each unique environment. For instance, the methyl groups on the terminal Si(CH₃)₃ unit are chemically equivalent and would present a single sharp resonance, while the methyl groups on the central silicon atom bonded to the phenyl group would exhibit a different chemical shift.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Aromatic) | 7.2 - 7.6 | Multiplet | 5H |

| Si-CH₃ (Central Si) | ~0.3 | Singlet | 6H |

| Si-CH₃ (Terminal Si) | ~0.1 | Singlet | 9H |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of this compound. The spectrum reveals distinct signals for the carbons of the phenyl ring and the methyl groups.

The aromatic carbons of the phenyl group typically resonate in the downfield region, between δ 125 and 140 ppm. The ipso-carbon (the carbon directly attached to the silicon atom) usually shows a distinct chemical shift compared to the ortho, meta, and para carbons due to the direct influence of the silicon atom umich.edu. The other aromatic carbons appear as a set of signals in this region.

The methyl carbons attached to the silicon atoms are found in the upfield region of the spectrum, generally between δ 0 and 5 ppm. Similar to the proton signals, the different methyl environments—terminal versus central silicon atoms—can lead to separate, well-resolved peaks, allowing for the comprehensive assignment of the carbon backbone and side chains.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (ipso-C) | 135 - 140 |

| Phenyl (o, m, p-C) | 125 - 135 |

| Si-CH₃ (Central Si) | 1 - 3 |

| Si-CH₃ (Terminal Si) | 0 - 2 |

Silicon-29 NMR spectroscopy is a powerful technique for probing the silicon environments within the siloxane backbone. The chemical shifts in ²⁹Si NMR are highly sensitive to the nature of the substituents on the silicon atom and its position within the polymer chain magritek.comnorthwestern.edu.

For this compound, three distinct silicon environments are expected, which would give rise to three separate signals in the ²⁹Si NMR spectrum. The nomenclature for siloxane units, M, D, and T, is used to describe the number of oxygen atoms bonded to a silicon atom (one, two, and three, respectively). In this linear trisiloxane, we have M and D units.

The terminal trimethylsilyl (B98337) group, [ (CH₃)₃SiO- ], is designated as an M unit. The central dimethylsiloxy group, [ -O-Si(CH₃)₂-O- ], is a D unit, and the central phenylmethylsiloxy group, [ -O-Si(Ph)(CH₃)-O- ], is a Dᴾʰ unit. The chemical shifts for these units in linear siloxanes are well-documented. The terminal M units typically resonate in the range of δ +10 to +4 ppm process-nmr.com. The D units generally appear between δ -10 and -20 ppm, while the presence of a phenyl group on a D unit (Dᴾʰ) shifts the resonance to approximately δ -42 ± 3 ppm pascal-man.com.

Expected ²⁹Si NMR Data for this compound

| Silicon Unit | Nomenclature | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| (CH₃)₃SiO- | M | +10 to +4 |

| -O-Si(CH₃)₂-O- | D | -10 to -20 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in this compound.

The FTIR spectrum of this compound is dominated by strong absorptions corresponding to the siloxane backbone and the organic substituents. The most prominent feature is the strong, broad absorption band associated with the asymmetric stretching of the Si-O-Si linkage, which typically appears in the 1000-1130 cm⁻¹ region gelest.commdpi.com. For linear trisiloxanes, this band is often split into two components.

Other characteristic absorptions include those for the Si-CH₃ groups. The symmetric deformation (umbrella mode) of the methyl groups attached to silicon gives rise to a sharp band around 1260 cm⁻¹ researchgate.net. The rocking of the Si-CH₃ groups is observed in the 800-850 cm⁻¹ range.

The presence of the phenyl group is confirmed by several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring appear in the 1400-1600 cm⁻¹ region. A sharp, intense band around 1430 cm⁻¹ is characteristic of a phenyl group attached to a silicon atom gelest.com. Furthermore, the out-of-plane C-H bending vibrations of the monosubstituted phenyl ring give rise to strong bands in the 700-760 cm⁻¹ region.

Expected FTIR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2900 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| Si-Ph Stretch | ~1430 | Sharp, Intense |

| Si-CH₃ Symmetric Deformation | ~1260 | Sharp, Strong |

| Si-O-Si Asymmetric Stretch | 1000 - 1130 | Very Strong, Broad |

| Si-CH₃ Rocking | 800 - 850 | Strong |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would exhibit characteristic signals for the siloxane backbone and the phenyl and methyl substituents.

The symmetric stretching of the Si-O-Si linkage, which is often weak in the infrared spectrum, gives a strong band in the Raman spectrum, typically around 490 cm⁻¹ for linear siloxanes researchgate.net. The Si-C stretching vibrations of the Si-CH₃ and Si-Ph groups are also readily observed in the Raman spectrum.

The phenyl group gives rise to several strong and characteristic Raman bands. A particularly intense band corresponding to the ring breathing mode of the monosubstituted benzene (B151609) ring is expected around 1000 cm⁻¹. Other aromatic C=C stretching and C-H in-plane bending vibrations also produce distinct signals in the Raman spectrum.

Expected Raman Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2900 | Strong |

| Phenyl Ring Breathing | ~1000 | Very Strong |

| Aromatic C=C Stretch | 1580 - 1600 | Strong |

| Si-CH₃ Symmetric Deformation | ~1260 | Weak |

| Si-O-Si Symmetric Stretch | ~490 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry serves as a cornerstone analytical technique for the characterization of this compound, providing precise molecular weight determination and invaluable structural information through controlled fragmentation. The selection of the ionization method and mass analyzer is critical for obtaining high-quality data for siloxane compounds.

Atmospheric-Pressure Ionization (API) techniques are favored for the analysis of siloxanes as they are "soft" ionization methods that minimize fragmentation, preserving the molecular ion for accurate molecular weight determination. Atmospheric Pressure Chemical Ionization (APCI), a subset of AP-MS, is particularly effective for analyzing volatile methylsiloxanes without the need for prior chromatographic separation. researchgate.net This direct analysis approach can prevent contamination that may arise from gas chromatography system components. researchgate.net In APCI, reagent gas ions, typically from a corona discharge, react with the analyte molecules in the gas phase to form protonated molecules [M+H]⁺ or other adducts. This method has demonstrated high sensitivity, reliability, and selectivity for siloxane analysis. researchgate.net

Table 1: Key Characteristics of AP-MS for Siloxane Analysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Ionization Type | Soft Ionization | Minimizes fragmentation, allowing for clear identification of the molecular ion peak. |

| Primary Ion | [M+H]⁺ or other adducts | Facilitates accurate molecular weight determination. |

| Sample Introduction | Direct infusion or coupling with LC | Offers flexibility; direct analysis is possible for volatile siloxanes. researchgate.net |

| Key Advantage | High Sensitivity & Selectivity | Enables detection and unambiguous assignment in complex matrices. researchgate.net |

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the pinnacle of mass analysis, offering unparalleled mass resolution and accuracy. This capability is crucial for assigning unambiguous elemental formulas to ions, a task that is vital when analyzing complex mixtures or verifying the composition of a specific compound like this compound. The high mass accuracy of FT-ICR MS, often in the sub-ppm range, allows for the confident determination of molecular formulas from measured mass-to-charge ratios. osti.gov While often coupled with soft ionization sources like Electrospray Ionization (ESI), its application provides a high degree of confidence in the identification of unknown compounds and the characterization of complex materials. nih.gov The technique's ability to resolve isobaric interferences makes it indispensable for detailed molecular-level analysis. osti.govfiu.edu

The coupling of Liquid Chromatography (LC) with Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful hyphenated technique for the analysis of polysiloxanes and related compounds in liquid matrices. nih.govresearchgate.net ESI is a soft ionization technique that generates intact molecular ions (or adducts) from analytes in solution, making it highly suitable for thermally labile or non-volatile compounds. nih.govresearchgate.net When combined with the separation power of LC, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), it allows for the separation of individual components from a mixture before they enter the mass spectrometer for detection and identification. nih.gov This approach has been successfully used to identify molecular fragments in equilibrium with polysiloxane nanoparticles, where the LC separates the fragments and the ESI-MS provides their mass-to-charge ratios for identification. nih.gov The use of specific mobile phase additives, such as formic acid instead of trifluoroacetic acid, can enhance the ESI-MS signal for siloxane-related fragments. nih.gov

Tandem Mass Spectrometry (MS/MS) is an essential tool for the definitive structural elucidation of compounds like this compound. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, isolated, and then subjected to fragmentation, typically through collision-induced dissociation (CID). researchgate.net The resulting product ions are then mass-analyzed, generating a characteristic fragmentation spectrum that acts as a structural fingerprint of the molecule. nih.gov This process provides insights into the molecule's architecture and connectivity. nih.gov For polymethylphenylsiloxanes, characteristic fragmentation patterns can be used for identification. acs.org Furthermore, MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity for quantitative analysis, enabling trace detection in complex samples. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Collision Energy | Major Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | Variable | [M+H - CH₄]⁺ | Methane (CH₄) |

| [M+H]⁺ | Variable | [M+H - C₆H₆]⁺ | Benzene (C₆H₆) |

| [M+H]⁺ | Variable | [M - CH₃]⁺ | Methyl Radical (•CH₃) |

Advanced Chromatographic Separations for Complex Mixtures Containing this compound

Chromatographic techniques are fundamental for isolating this compound from reaction mixtures, impurities, or complex matrices prior to its characterization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed and powerful technique for the separation of a vast array of compounds, including siloxanes. researchgate.netwikipedia.org In RP-HPLC, the stationary phase is non-polar and hydrophobic, while the mobile phase is polar. wikipedia.org For siloxanes, stationary phases consisting of silica (B1680970) particles bonded with nonpolar organic species like octadecyl (C18) or octyl (C8) groups are most common. researchgate.netwikipedia.org

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov this compound, being a relatively non-polar molecule due to its siloxane backbone and hydrocarbon substituents, would be strongly retained on a C18 column. The presence of the phenyl group increases its hydrophobicity compared to a purely methyl-substituted equivalent like octamethyltrisiloxane, leading to a longer retention time under identical conditions. Elution is typically achieved by using a gradient of a polar mobile phase, such as water, with an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net Increasing the proportion of the organic modifier decreases the polarity of the mobile phase, which reduces the retention of the analyte and causes it to elute from the column. wikipedia.org

Table 3: Typical RP-HPLC Parameters for Siloxane Separation

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 or C8 bonded silica | Provides a non-polar surface for hydrophobic interactions. researchgate.net |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Allows for the elution of compounds with varying polarities. researchgate.net |

| Flow Rate | 0.5 - 2.0 mL/min | Standard flow rates for analytical scale HPLC. |

| Detection | UV (due to phenyl group) or Mass Spectrometry (ESI-MS) | The phenyl group allows for UV detection, while MS provides universal detection and identification. |

| Expected Elution Order | Octamethyltrisiloxane < this compound | Increased hydrophobicity from the phenyl group leads to stronger retention and later elution. |

Trace Analysis in Environmental Matrices using Liquid-Liquid Extraction and LC-MS/MS

The detection and quantification of this compound at trace levels in complex environmental matrices such as water, soil, and sediment present significant analytical challenges. The inherent properties of this compound, including its potential for persistence and bioaccumulation, necessitate the development of highly sensitive and selective analytical methods. While gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the broader class of siloxanes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative, particularly for compounds that may be thermally labile or require derivatization for GC analysis. Coupled with a robust sample preparation technique like liquid-liquid extraction (LLE), LC-MS/MS provides the necessary specificity and low detection limits for environmental monitoring.

A comprehensive analytical workflow for the determination of this compound in environmental samples involves several critical steps, from sample collection and preparation to instrumental analysis and data interpretation. The selection of appropriate solvents and conditions for LLE is paramount to ensure efficient extraction of the target analyte from the sample matrix while minimizing the co-extraction of interfering substances. Subsequent analysis by LC-MS/MS, operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, allows for the highly selective detection and quantification of the analyte, even in the presence of a complex environmental background.

Methodology and Research Findings

Detailed research into a specific, validated method for this compound using LLE and LC-MS/MS is not extensively documented in publicly available scientific literature. However, based on established principles of analytical chemistry for similar organosilicon compounds and other persistent organic pollutants, a hypothetical, yet scientifically grounded, methodology can be outlined.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The initial and one of the most critical stages in the analysis is the extraction of this compound from the environmental matrix. LLE is a classic and effective technique for this purpose.

For aqueous samples, such as surface water or wastewater, a representative volume is collected and acidified to stabilize the analyte. An appropriate organic solvent, immiscible with water, is then added. The choice of solvent is crucial; a non-polar or semi-polar solvent is typically selected to effectively partition the non-polar siloxane from the aqueous phase. The mixture is then vigorously agitated to maximize the surface area between the two phases, facilitating the transfer of the analyte into the organic solvent. After separation of the two liquid phases, the organic layer containing the analyte is collected. This process may be repeated to enhance recovery. The collected organic extracts are then combined, dried to remove any residual water, and concentrated to a smaller volume to increase the analyte concentration prior to LC-MS/MS analysis.

For solid matrices like soil or sediment, the sample is first homogenized and a known weight is mixed with a suitable organic solvent. The mixture is then subjected to a more rigorous extraction technique such as sonication or Soxhlet extraction to ensure the efficient transfer of the analyte from the solid matrix into the solvent. The resulting extract is then filtered, concentrated, and may require a clean-up step to remove interfering co-extractants before instrumental analysis.

Instrumental Analysis: LC-MS/MS

The concentrated extract is then analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.

Liquid Chromatography (LC): The LC system is responsible for separating the target analyte from other components in the extract. A reversed-phase column, such as a C18 column, is typically employed. The mobile phase usually consists of a gradient mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (e.g., methanol or acetonitrile). The gradient is programmed to start with a higher proportion of the aqueous phase and gradually increase the organic phase content to elute the relatively non-polar this compound from the column.

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. In the ion source, the analyte molecules are ionized. The precursor ion corresponding to the protonated or sodiated molecule of this compound is then selected in the first quadrupole of the mass spectrometer. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process of selecting a precursor ion and monitoring specific product ions (MRM) provides a high degree of selectivity and sensitivity, allowing for the confident identification and quantification of the analyte at trace levels.

The table below outlines the proposed key parameters for an LC-MS/MS method for the analysis of this compound.

| Parameter | Value/Condition |

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Tandem Mass Spectrometry | |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Precursor Ion (m/z) | [M+H]⁺ or [M+Na]⁺ |

| Product Ions (m/z) | To be determined from fragmentation studies |

| Collision Energy | To be optimized |

Method Validation and Performance

A fully validated method would require the assessment of several key performance characteristics to ensure the reliability of the results. These include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among a series of measurements, respectively.

Recovery: The efficiency of the extraction process, determined by analyzing spiked samples.

Matrix Effects: The influence of co-extracted compounds from the sample matrix on the ionization of the target analyte.

The following table presents hypothetical but expected performance data for a validated LLE-LC-MS/MS method for the trace analysis of this compound in environmental matrices.

| Parameter | Water | Soil/Sediment |

| Linearity (r²) | >0.99 | >0.99 |

| LOQ (ng/L or µg/kg) | 0.1 - 1.0 ng/L | 0.5 - 5.0 µg/kg |

| Accuracy (% Recovery) | 85-110% | 80-115% |

| Precision (% RSD) | <15% | <20% |

| Matrix Effect | Investigated and compensated for using matrix-matched standards or isotopically labeled internal standards. | Investigated and compensated for using matrix-matched standards or isotopically labeled internal standards. |

Theoretical and Computational Chemistry Approaches for 3 Phenylheptamethyltrisiloxane

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions and predicting their rates. researchgate.netresearchgate.netsemanticscholar.orgchemrxiv.orgmit.edutechnion.ac.il

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate.

For 3-PHENYLHEPTAMETHYLTRISILOXANE, this approach could be used to study reactions such as:

Hydrolysis: The cleavage of the Si-O bond under acidic or basic conditions is a fundamental degradation pathway for siloxanes. acs.org Computational modeling can elucidate the mechanism of this process, including the role of water molecules and catalysts in stabilizing the transition state.

Thermal Decomposition: At high temperatures, the molecule can undergo fragmentation. Computational studies can predict the weakest bonds and the most likely initial decomposition pathways.

Once the energy barriers are known, Transition State Theory (TST) can be used to calculate the rate constants of a reaction. nih.govfrontiersin.orgnih.govscielo.br When multiple reaction pathways are possible, the relative energy barriers can be used to predict the branching ratios, i.e., the relative yields of the different products.

For example, in the atmospheric degradation of this compound initiated by hydroxyl radicals, reaction can occur at either the phenyl ring or the methyl groups. Computational modeling can predict the rate constants for both pathways and thus determine the dominant degradation route.

The following hypothetical table illustrates the kind of kinetic data that could be generated for the hydrolysis of the Si-O bond in this compound under acidic conditions.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Protonation of a siloxane oxygen | - |

| 2 | Nucleophilic attack of water on a silicon center | 15.2 |

| 3 | Proton transfer | 2.5 |

| 4 | Cleavage of the Si-O bond | 5.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Prediction of Environmental Fate and Transformation Processes

In silico (computer-based) methods are increasingly used to predict the environmental fate of chemicals, reducing the need for extensive experimental testing. nih.gov These methods often rely on Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) models.

For this compound, in silico models can be used to predict key environmental parameters:

Persistence: Linear and branched siloxanes are generally resistant to microbial degradation. nih.govresearchgate.net Models can predict the likelihood of biodegradation based on the molecular structure.

Bioaccumulation: The octanol-water partition coefficient (log Kow) is a key indicator of a chemical's tendency to bioaccumulate. QSPR models can provide an estimate of this value.

Toxicity: Based on structural fragments and physicochemical properties, QSAR models can predict the potential for aquatic toxicity or other adverse environmental effects.

Atmospheric Chemistry: The rate of degradation in the atmosphere, primarily through reactions with hydroxyl radicals, can be estimated using computational models. mdpi.com

The environmental fate of organosilicon compounds is an area of active research, and computational models play a crucial role in assessing the potential risks associated with these materials. researchgate.net

Quantitative Structure-Property Relationships (QSPR) for Organosilicon Compounds

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For organosilicon compounds, including siloxanes, QSPR can be employed to predict a variety of properties.

One area of application for QSPR in the study of organosilicon compounds is the prediction of melting points. A study focused on developing QSPR models for the melting points of both chain and cyclic silanes and siloxanes utilized quantum mechanical descriptors. nih.gov While a comprehensive model for a wide range of these compounds showed modest success, more refined models for silanes and siloxanes separately demonstrated robust statistical performance. nih.gov The chemical interpretation of the descriptors used in these models was consistent with the expected effects on melting points. nih.gov

The development of transferable force fields for siloxanes is another important aspect of computational chemistry that aids in establishing structure-property relationships. These force fields can accurately reproduce bulk properties like vapor-liquid equilibria and can be used in simulations to predict adsorption properties in various materials. acs.org

Table 1: Examples of Descriptor Classes Used in QSPR Models for Organosilicon Compounds

| Descriptor Class | Description | Potential Application for this compound |

| Topological Descriptors | Based on the 2D representation of the molecule, describing connectivity. | Predicting properties like boiling point or viscosity. |

| Geometric Descriptors | Derived from the 3D structure of the molecule, such as molecular surface area or volume. | Correlating with properties influenced by molecular shape and size. |

| Quantum Chemical Descriptors | Calculated from the electronic structure of the molecule, such as HOMO/LUMO energies or partial charges. | Predicting reactivity, stability, and spectroscopic properties. |

| Constitutional Descriptors | Simple counts of atoms, bonds, and functional groups. | Basic correlations with molecular weight-dependent properties. |

Modeling of Hydrolysis and Photodegradation Pathways in Aquatic and Atmospheric Systems

Computational modeling is instrumental in elucidating the degradation pathways of organosilicon compounds in the environment. Density Functional Theory (DFT) is a common method used to study the mechanisms of hydrolysis, oxidation, and other degradation processes.

A computational study on a trisiloxane surfactant, which shares structural similarities with this compound, investigated its degradation in aqueous solutions. The study identified that the polydimethylsiloxane unit plays a significant role in reactivity initiated by hydrolysis and reduction. researchgate.net Oxidation, on the other hand, was found to primarily proceed through hydrogen atom abstraction along other parts of the molecule. researchgate.net

The hydrolysis of siloxanes can be influenced by the pH of the surrounding medium. Computational studies have shown that the energy barriers for both acidic and basic hydrolysis are significantly lower than for neutral hydrolysis, indicating that these conditions are more likely to lead to degradation. researchgate.net The silicon atom in the siloxane bond is susceptible to nucleophilic attack, a process that can be accelerated by the presence of water. researchgate.net

Table 2: Computationally Modeled Degradation Pathways for a Trisiloxane Surfactant

| Degradation Pathway | Initiating Agent | Key Reaction Step |

| Hydrolysis (Acidic) | H₃O⁺ | Protonation of the siloxane oxygen followed by nucleophilic attack by water. |

| Hydrolysis (Basic) | OH⁻ | Nucleophilic attack of the hydroxide (B78521) ion on the silicon atom. |

| Reduction | e.g., solvated electrons | Electron attachment leading to bond cleavage. |

| Oxidation | e.g., hydroxyl radical (•OH) | Hydrogen atom abstraction from methyl or other organic groups. |

Molecular Dynamics Simulations for Conformational Behavior and Interfacial Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. For phenyl-substituted siloxanes, MD simulations offer insights into how the presence of phenyl groups affects the molecule's structure and behavior.

These simulations can also shed light on the distribution of bond angles and torsion angles, revealing how the presence of bulky phenyl groups influences the local geometry of the siloxane backbone. nih.gov For instance, the Si-O-Si and O-Si-O bond angle distributions can become wider with the introduction of more phenyl groups. nih.gov

At interfaces, such as an air/water interface, the amphiphilic nature of molecules like this compound becomes important. MD simulations can model how these molecules orient themselves at such interfaces to minimize free energy, with the hydrophobic phenyl and methyl groups likely orienting away from the aqueous phase.

Table 3: Key Findings from Molecular Dynamics Simulations of Phenyl-Substituted Siloxanes

| Property Studied | Observation from MD Simulations | Implication for this compound |

| Chain Flexibility | Decreased with increasing phenyl content. nih.gov | The phenyl group likely restricts the rotational freedom of the Si-O backbone. |

| Intermolecular Interactions | Strengthened due to attractions between phenyl groups. nih.gov | Potential for π-π stacking interactions between molecules. |

| Conformational Shape | Can shift from helical to more extended or rod-like structures. nih.gov | The molecule may adopt a more rigid and less coiled conformation compared to a fully methylated trisiloxane. |

| Bond and Torsion Angles | Distributions can be broadened by the steric hindrance of phenyl groups. nih.gov | The local geometry around the silicon atoms is influenced by the phenyl substituent. |

Academic Research Applications and Environmental Ecotoxicological Considerations of 3 Phenylheptamethyltrisiloxane

Research on Surface Activity and Wetting Enhancement Mechanisms

The trisiloxane backbone of 3-Phenylheptamethyltrisiloxane imparts exceptional surface activity. Research in this area focuses on how the specific phenyl modification influences its behavior at interfaces, particularly in aqueous solutions.

Elucidation of "Superspreading" Phenomena in Agrochemical Adjuvant Formulations

Trisiloxane surfactants are renowned for their ability to act as "super-spreaders" when added to agrochemical formulations. nbinno.com This phenomenon is characterized by the rapid and extensive spreading of aqueous droplets over hydrophobic surfaces, such as the waxy cuticles of plant leaves. nbinno.com The primary mechanism involves a drastic reduction in the surface tension of the water-based solution, often to values below 25 mN/m. nbinno.com This enhanced spreading leads to significantly improved spray coverage, ensuring a more uniform distribution of active ingredients like herbicides, fungicides, and insecticides. nbinno.comnbinno.com

A key area of academic investigation is the molecular aggregation behavior that enables this phenomenon. Unlike conventional surfactants that form micelles, certain trisiloxane surfactants form bilayer aggregates or vesicles in solution above a critical concentration. astm.orgmdpi.com These aggregates are thought to provide a reservoir of surfactant molecules that facilitates the rapid spreading process. mdpi.com

The introduction of a phenyl group onto the trisiloxane structure, as in this compound, is a subject of specific research. Studies on analogous phenyl-substituted trisiloxane surfactants have explored how this modification affects surface tension and aggregation. Research on polyether-based trisiloxane surfactants with phenylsiloxyl hydrophobic groups found that the presence of the phenyl group leads to a notable increase in the surface tension value at the critical micelle concentration (γCMC) compared to non-phenylated versions. informahealthcare.com This suggests that the phenyl group alters the packing and orientation of the surfactant molecules at the air-water interface, a key factor in the superspreading mechanism.

| Surfactant Structure | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γCMC) |

| Phenyl-substituted Trisiloxane (Ph-Si3-PG) | > Ph2-Si3-PG | 35.5 mN·m⁻¹ |

| Di-phenyl-substituted Trisiloxane (Ph2-Si3-PG) | < Ph-Si3-PG | 39.7 mN·m⁻¹ |

This interactive table presents data on the surface properties of phenyl-substituted trisiloxane surfactants, showing the effect of phenyl group addition on their behavior in aqueous solutions. informahealthcare.com

This line of research is critical for designing more effective agrochemical adjuvants, where rapid uptake and rainfastness are desired outcomes. nbinno.com By promoting stomatal infiltration, these surfactants allow active ingredients to be absorbed more quickly and efficiently by the plant, reducing the likelihood of being washed away by rain. nbinno.comnbinno.com

Interfacial Tension Reduction and Droplet Dynamics on Hydrophobic Substrates

The ability of this compound to modify surfaces is fundamentally linked to its capacity for reducing interfacial tension between liquid phases or between a liquid and a solid. When a droplet of an aqueous solution containing a trisiloxane surfactant is placed on a hydrophobic surface, it spreads to cover a much larger area than a droplet of pure water. mdpi.com

Academic studies in this field investigate the dynamics of this wetting process. The spreading is driven by gradients in surface tension and is influenced by the concentration of the surfactant and the hydrophobicity of the substrate. acs.org Mathematical models have been developed to describe the evolution of the droplet's radius and the corresponding decrease in contact angle over time. acs.org

Contributions to Advanced Material Science Research

The unique properties of this compound make it a subject of investigation for applications in advanced materials, where precise control over surface energy, lubrication, and interfacial bonding is required.

Investigation as a Component in Specialized Inkjet Ink Formulations for Performance Enhancement

Inkjet ink is a complex fluid where performance depends on a delicate balance of properties such as viscosity, surface tension, and drying rate. inkjetinc.comumt.edu.pk Surfactants are essential additives in ink formulations, acting as wetting agents, dispersing agents, and humectants. inkjetinc.com An organomodified siloxane like this compound is investigated for its potential to enhance ink performance in several ways.

As a wetting agent, it can lower the ink's surface tension, which is crucial for controlling droplet formation during jetting and ensuring proper wetting and adhesion on the substrate, especially non-porous media like plastics and coated papers. inkjetinc.com This controlled spread prevents issues like beading or poor line definition. Furthermore, its function as a humectant can help prevent the ink from drying in the printer nozzles, which can cause clogging. umt.edu.pk

The inclusion of phenyl groups in the siloxane structure can also enhance the thermal stability of the ink formulation. nbinno.com This is an area of research for inks that are subjected to high temperatures during printing or in their final application.

| Ink Component | Function | Typical Concentration (%) |

| Deionized Water | Aqueous Carrier Medium | 60 - 90 |

| Water-Soluble Solvents (e.g., Glycols) | Humectant, Viscosity Control | 5 - 30 |

| Colorant (Dye or Pigment) | Provides Color | 1 - 10 |

| Surfactant (e.g., Siloxane) | Wetting Agent, Surface Tension Control | 0.1 - 5 |

| Binder / Resin | Adhesion, Film Formation | 0.5 - 8 |

| Additives (Biocides, etc.) | Stability, pH Buffering | < 1 |

This interactive table outlines the typical components of a water-based inkjet ink formulation, highlighting the critical role of surfactants.

Fundamental Studies on Lubrication Properties and Microfluidic Applications